2-(Benzyloxy)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
Description
This compound features a piperidine core substituted with a 3-cyclopropyl-1,2,4-oxadiazol-5-ylmethyl group at the 3-position and a benzyloxy-acetyl moiety at the 1-position. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, often employed to enhance metabolic stability and binding affinity in drug design . The benzyloxy group likely contributes to lipophilicity, influencing membrane permeability and target engagement.
Properties
IUPAC Name |
1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-phenylmethoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c24-19(14-25-13-15-5-2-1-3-6-15)23-10-4-7-16(12-23)11-18-21-20(22-26-18)17-8-9-17/h1-3,5-6,16-17H,4,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDLMGMIUHFYSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COCC2=CC=CC=C2)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Benzyloxy)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone has garnered interest due to its potential biological activity. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzyloxy group and a cyclopropyl-substituted oxadiazole moiety, which are crucial for its biological interactions.
Research indicates that compounds similar in structure to this compound often interact with various biological targets:
- Receptor Modulation : The compound is hypothesized to act as a modulator of specific receptors involved in neuropharmacological pathways.
- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and cognitive function .
In Vitro Studies
In vitro studies have shown promising results regarding the inhibitory effects of this compound on certain enzymes. For instance:
These values suggest that the compound may exhibit significant neuroprotective properties by enhancing cholinergic transmission.
Case Studies
A notable case study involved the application of similar oxadiazole derivatives in treating neurodegenerative diseases. The findings indicated that these compounds could improve cognitive functions in animal models by modulating cholinergic activity and reducing oxidative stress markers .
Therapeutic Applications
Given its biological activity, 2-(Benzyloxy)-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone may have potential therapeutic applications in:
- Neurodegenerative Disorders : Potential use in Alzheimer's disease due to its AChE inhibitory activity.
- Pain Management : Similar compounds have been explored for their analgesic properties.
- Antimicrobial Activity : Research on related structures indicates potential effectiveness against various pathogens .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of compounds containing oxadiazole and piperidine structures exhibit significant antimicrobial properties. For instance, compounds similar to 2-(Benzyloxy)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone have shown promising results against various bacterial strains in vitro. A study evaluating the antimicrobial activity of related compounds demonstrated that several exhibited enhanced efficacy compared to standard antibiotics .
| Compound Name | Activity | Reference |
|---|---|---|
| Compound A | Moderate antibacterial activity | |
| Compound B | Strong antifungal activity |
CNS Disorders
The compound’s structural features suggest potential neuropharmacological applications. Compounds with similar piperidine and oxadiazole frameworks have been investigated for their ability to modulate neurotransmitter systems and treat central nervous system disorders such as anxiety and depression. For example, studies indicate that certain piperidine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are effective in managing depression .
Anti-inflammatory Properties
Some derivatives of oxadiazole compounds have been reported to possess anti-inflammatory activities. The incorporation of the cyclopropyl group may enhance the compound's ability to inhibit pro-inflammatory pathways, making it a candidate for treating inflammatory diseases .
| Inflammatory Condition | Mechanism of Action | Reference |
|---|---|---|
| Rheumatoid arthritis | Inhibition of cytokines | |
| Allergic reactions | Modulation of immune response |
Case Studies
Several case studies highlight the therapeutic potential of compounds related to this compound:
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, a derivative containing the oxadiazole moiety was tested against Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth significantly at low concentrations, suggesting its potential as a new antimicrobial agent .
Case Study 2: Neuropharmacological Effects
A study on the effects of piperidine derivatives on animal models indicated that these compounds could reduce anxiety-like behaviors in rodents. This suggests that similar compounds could be developed for therapeutic use in anxiety disorders .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs, focusing on substituent variations and physicochemical properties:
Functional Implications of Substituents
- Benzyloxy vs. Cyclopentylsulfanyl (Target vs. BK78156) :
The benzyloxy group in the target compound increases aromaticity and lipophilicity compared to the cyclopentylsulfanyl group in BK78154. This may enhance blood-brain barrier penetration but reduce aqueous solubility . - Cyclopropyl vs. Fluorophenyl (Target vs.
Pharmacological Context
- GPCR Modulation : Compounds like PSN375963 and PSN632408 () share the 1,2,4-oxadiazole-piperidine scaffold and are reported to interact with GPCRs, suggesting a possible therapeutic niche for the target compound in neurology or inflammation .
- Synthetic Feasibility : The synthesis of Compound 76 () via cyclohexenyl intermediates highlights methodologies applicable to the target compound’s piperidine-oxadiazole framework .
Research Findings and Data Gaps
- Fluorophenyl Derivative : Predicted properties (e.g., pKa = -0.60) suggest high solubility at physiological pH, advantageous for oral bioavailability .
- Target Compound : Empirical studies are needed to confirm its pharmacokinetic and pharmacodynamic profile, particularly given the benzyloxy group’s influence on drug-likeness.
Q & A
Q. How can researchers minimize batch-to-batch variability in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
